molecular formula C19H16BrNO B300202 N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide

N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide

Katalognummer B300202
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: VJYPRLUHGHHJFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide, commonly known as BINA, is a chemical compound that belongs to the class of naphthamides. It is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BINA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

BINA acts as a potent and selective inhibitor of N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide, which is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates the activity of various downstream signaling pathways. BINA inhibits the activity of N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide by binding to the catalytic domain of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
BINA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, neuroprotection in animal models of neurodegenerative diseases, and anti-inflammatory effects. BINA has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. Additionally, BINA has been shown to enhance the efficacy of chemotherapy drugs in cancer cells by inhibiting the activity of multidrug resistance proteins.

Vorteile Und Einschränkungen Für Laborexperimente

BINA has several advantages for use in lab experiments, including its high potency and selectivity for N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide inhibition, its ability to inhibit the growth and proliferation of cancer cells, and its neuroprotective and anti-inflammatory effects. However, BINA also has certain limitations, including its poor solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and the need for further optimization of its pharmacokinetic properties for in vivo studies.

Zukünftige Richtungen

There are several future directions for the research and development of BINA, including:
1. Further optimization of its pharmacokinetic properties for in vivo studies.
2. Evaluation of its efficacy in animal models of cancer, neurodegenerative diseases, and inflammatory diseases.
3. Investigation of its potential as a combination therapy with other drugs for cancer treatment.
4. Development of novel derivatives of BINA with improved potency and selectivity for N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide inhibition.
5. Exploration of its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
In conclusion, BINA is a potent and selective inhibitor of N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide that has shown promising therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Further research is needed to fully evaluate its efficacy and safety for clinical use, and to develop novel derivatives with improved pharmacokinetic properties and therapeutic potential.

Synthesemethoden

BINA can be synthesized by a multi-step process involving the reaction of 4-bromo-2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-naphthylamine in the presence of a base to yield BINA. The purity and yield of BINA can be improved by various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BINA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and glioblastoma. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activation of N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide. Additionally, BINA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.

Eigenschaften

Produktname

N-(4-bromo-2,6-dimethylphenyl)-1-naphthamide

Molekularformel

C19H16BrNO

Molekulargewicht

354.2 g/mol

IUPAC-Name

N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H16BrNO/c1-12-10-15(20)11-13(2)18(12)21-19(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-11H,1-2H3,(H,21,22)

InChI-Schlüssel

VJYPRLUHGHHJFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C)Br

Kanonische SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.